molecular formula C13H17FN2O B12630349 N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine CAS No. 921208-38-0

N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine

Cat. No.: B12630349
CAS No.: 921208-38-0
M. Wt: 236.28 g/mol
InChI Key: IGXVJXJYQHXPKX-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine is a bicyclic compound featuring a fused 3-oxa (oxygen) and 9-aza (nitrogen) ring system. The structure includes a 4-fluorophenyl substituent attached to the amine group at position 7 of the bicyclo[3.3.1]nonane scaffold. The oxygen and nitrogen atoms within the ring system may contribute to hydrogen bonding and solubility, while the fluorophenyl group could influence lipophilicity and metabolic stability.

Structural determination of such bicyclic systems often employs crystallographic tools like SHELX for refinement and ORTEP for visualization.

Properties

CAS No.

921208-38-0

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine

InChI

InChI=1S/C13H17FN2O/c14-9-1-3-10(4-2-9)15-11-5-12-7-17-8-13(6-11)16-12/h1-4,11-13,15-16H,5-8H2

InChI Key

IGXVJXJYQHXPKX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2COCC1N2)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine typically involves the construction of the bicyclic nonane ring system followed by the introduction of the fluorophenyl group. One common method involves the reaction of a suitable bicyclic precursor with 4-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The bicyclic nonane ring system provides structural stability and influences the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its bicyclo[3.3.1]nonane core and halogenated aromatic substitution. Below is a comparative analysis with key analogs:

Compound Core Structure Substituent Molecular Weight Key Properties Source
N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine 3-oxa-9-azabicyclo[3.3.1]nonane 4-Fluorophenyl ~265.3 (estimated) Potential hydrogen bonding, moderate logP Inferred
3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid 3-azabicyclo[3.3.1]nonane Benzoyl, carboxylic acid 303.3 Enhanced polarity, possible enzyme inhibition Fluorochem
N-(4-Iodophenyl)maleimide Maleimide 4-Iodophenyl 317.1 IC50 = 4.34 μM (MGL inhibition) Literature
3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride 3-oxa-9-azabicyclo[3.3.1]nonane Ketone (C7=O) 152.15 Precursor; reactive for further derivatization Enamine Ltd

Key Findings:

Impact of Halogen Substitution: The fluorophenyl group in the target compound is structurally analogous to halogenated maleimides (e.g., N-(4-iodophenyl)maleimide, IC50 = 4.34 μM). However, the bicyclic core may confer distinct steric and electronic effects compared to planar maleimides.

Role of Heteroatoms in the Bicyclic Core: The 3-oxa-9-aza configuration introduces polarity, contrasting with analogs like 3-azabicyclo[3.3.1]nonane derivatives (e.g., 3-Benzoyl-9-oxo-3-azabicyclo[...]carboxylic acid). The oxygen atom may enhance solubility, while the amine at position 7 provides a site for functionalization or protonation at physiological pH.

However, the bicyclic system’s three-dimensionality may improve membrane permeability or resistance to metabolic degradation compared to flat heterocycles.

Ring Puckering and Conformational Stability: The bicyclo[3.3.1]nonane system exhibits distinct puckering dynamics compared to monocyclic or smaller bicyclic systems. Cremer and Pople’s puckering coordinates could quantify strain in this scaffold relative to, e.g., bicyclo[2.2.1]heptane derivatives, which are more strained and less synthetically accessible.

Biological Activity

N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, also known as a derivative of the bicyclic amine class, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bicyclic structure, which contributes to its interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C13H17FN2OC_{13}H_{17}FN_{2}O, and it features a 3-oxa-9-azabicyclo[3.3.1]nonane core with a 4-fluorophenyl substituent. The presence of the fluorine atom may enhance lipophilicity and alter the compound's interaction with biological systems.

PropertyValue
Molecular FormulaC₁₃H₁₇FN₂O
Molecular Weight232.29 g/mol
LogP2.01530
PSA38.49

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting on targets related to pain modulation and cognitive functions.

Antinociceptive Activity

Studies have shown that compounds structurally similar to this compound exhibit significant antinociceptive effects in various pain models. For instance, a study demonstrated that related bicyclic amines displayed antihyperalgesic activity in neuropathic pain models, suggesting potential therapeutic applications in pain management .

Case Studies and Research Findings

  • Antihyperalgesic Activity : In a comparative study involving various bicyclic derivatives, this compound showed notable efficacy in reducing pain responses in animal models, outperforming some conventional analgesics .
  • Cognitive Enhancement : A separate investigation into compounds with similar structures indicated potential for reversing memory deficits induced by scopolamine, suggesting that this compound could be explored for cognitive disorders .

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